ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H14N2O3S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.04458466 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Studies and Modifications
Several studies have been dedicated to the synthesis and chemical modifications of thiazole derivatives, aiming to explore their potential applications and improve their chemical properties. For instance, Hirotsu et al. (1970) discussed the isomerization of amino acid components of thiazoline peptides, highlighting the racemization of amino acid residue connected to the thiazoline ring during the formation stage. This study indicates the complex chemistry involved in synthesizing thiazole derivatives and their potential for further chemical modifications (Hirotsu, Shiba, & Kaneko, 1970).
Desai, Bhatt, and Joshi (2019) performed synthetic modifications on ethyl 2-amino-4-methylthiazole-5-carboxylate to investigate its antimicrobial properties. They utilized IR, 1H NMR, 13C NMR, and mass spectral techniques to confirm the structures of synthesized derivatives, demonstrating the compound's versatility in generating potentially bioactive molecules (Desai, Bhatt, & Joshi, 2019).
Boy and Guernon (2005) utilized a Michael-like addition strategy to synthesize ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, showing the utility of this compound in generating diverse chemical structures through nucleophilic addition reactions (Boy & Guernon, 2005).
Structural Analysis and Applications
Lynch and McClenaghan (2004) provided a detailed structural analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, emphasizing the importance of hydrogen-bonded interactions in determining the molecular structure and potential interactions with other molecules (Lynch & McClenaghan, 2004).
Properties
IUPAC Name |
ethyl 4-methyl-2-[(5-methylthiophene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-4-18-12(17)10-8(3)14-13(20-10)15-11(16)9-6-5-7(2)19-9/h5-6H,4H2,1-3H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMKCTAXROKCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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